
N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide is a synthetic organic compound characterized by the presence of a brominated pyridine ring and an azetidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Azetidine Ring: The brominated pyridine is then reacted with azetidine-3-carboxylic acid or its derivatives under conditions that promote amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the azetidine ring or the pyridine moiety.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-(5-aminopyridin-3-yl)azetidine-3-carboxamide, while oxidation might produce N-(5-bromopyridin-3-yl)azetidine-3-carboxylic acid.
科学的研究の応用
Chemistry
In chemistry, N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its brominated pyridine ring allows for further functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its activity against specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may contribute to the development of new polymers, coatings, or electronic materials.
作用機序
The mechanism by which N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The brominated pyridine ring and azetidine moiety can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing biological pathways and cellular processes.
類似化合物との比較
Similar Compounds
- N-(5-Chloropyridin-3-yl)azetidine-3-carboxamide
- N-(5-Fluoropyridin-3-yl)azetidine-3-carboxamide
- N-(5-Methylpyridin-3-yl)azetidine-3-carboxamide
Uniqueness
N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable in synthetic and medicinal chemistry.
特性
分子式 |
C9H10BrN3O |
|---|---|
分子量 |
256.10 g/mol |
IUPAC名 |
N-(5-bromopyridin-3-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C9H10BrN3O/c10-7-1-8(5-12-4-7)13-9(14)6-2-11-3-6/h1,4-6,11H,2-3H2,(H,13,14) |
InChIキー |
YRRTYPKGQOTLKH-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C(=O)NC2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





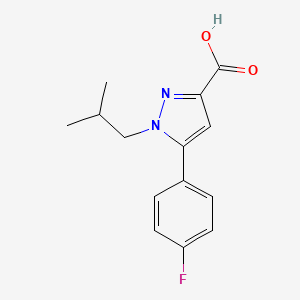

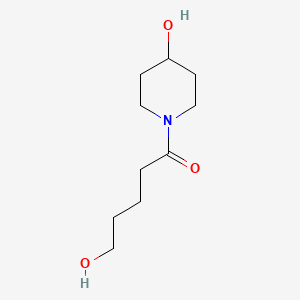
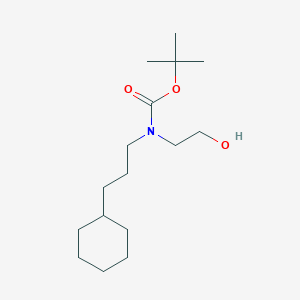

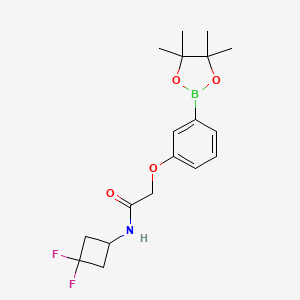
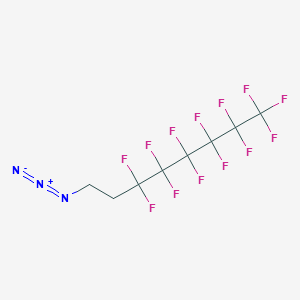
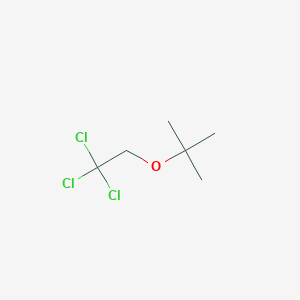
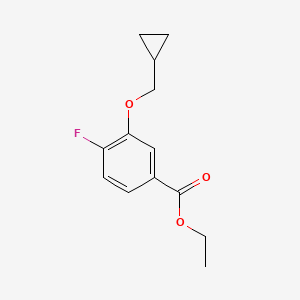
![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12079999.png)

